molecular formula C12H12BrN3O4 B6625623 N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

Katalognummer B6625623
Molekulargewicht: 342.15 g/mol
InChI-Schlüssel: NWYXWIYPYUUBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG and Onyx Pharmaceuticals.

Wirkmechanismus

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 inhibits the activity of several kinases that are involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. It has been shown to inhibit the activity of Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-Kit, and Flt-3.
Biochemical and Physiological Effects:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects and to inhibit fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is its specificity for several kinases that are involved in tumor growth and angiogenesis. This makes it a potentially effective therapeutic agent for cancer treatment. However, its potency and efficacy can vary depending on the type of cancer and the specific mutations present in the tumor cells. In addition, it has been shown to have some toxicity and side effects, including hypertension and skin toxicity.

Zukünftige Richtungen

There are several future directions for research on N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. One area of interest is in combination therapy with other drugs that target different pathways involved in tumor growth and angiogenesis. Another area of interest is in developing more potent and selective inhibitors of the kinases targeted by N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. Finally, there is interest in exploring the potential use of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 in other diseases, such as fibrosis and inflammation.
Conclusion:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is a small molecule inhibitor that has shown promise as a therapeutic agent for cancer treatment. Its mechanism of action involves inhibition of several kinases that are involved in tumor growth and angiogenesis. While it has some limitations and side effects, it has the potential to be an effective treatment for certain types of cancer. Further research is needed to explore its full potential and to develop more potent and selective inhibitors.

Synthesemethoden

The synthesis of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methoxy-4-oxo-2-pentenoic acid to give the desired product, N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. The overall yield of this process is around 25%.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Clinical trials have demonstrated its efficacy in treating advanced renal cell carcinoma and hepatocellular carcinoma.

Eigenschaften

IUPAC Name

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4/c1-3-6-10(13)11(16-15-6)14-12(18)8-4-7(17)9(19-2)5-20-8/h4-5H,3H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXWIYPYUUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)NC(=O)C2=CC(=O)C(=CO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.